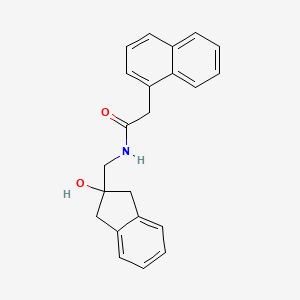
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H21NO2 and its molecular weight is 331.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, which features an indene moiety and a naphthalene derivative, suggests a diverse range of interactions with biological targets. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H21NO2
- Molecular Weight : 331.415 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indene structure may enhance binding affinity to proteins and enzymes involved in disease processes.
Binding Studies
Research indicates that compounds with similar structural motifs often exhibit significant binding affinities to enzymes and receptors. For instance, the indene moiety may facilitate hydrophobic interactions, while the naphthalene component could contribute to π-stacking interactions with aromatic residues in target proteins.
Antimicrobial Activity
Several studies have reported that derivatives of indene and naphthalene exhibit antimicrobial properties. The compound has shown promising results against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625–62.5 μM |
| Enterococcus spp. | 62.5–125 μM |
These findings suggest that the compound may function by inhibiting protein synthesis or disrupting cell wall integrity .
Anticancer Potential
The structural characteristics of this compound indicate potential anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of similar compounds on human cancer cell lines revealed IC50 values indicating significant growth inhibition at low concentrations. For instance, an analog showed an IC50 of 900 nM against leukemia cells .
- Biofilm Inhibition : Research on biofilm-forming bacteria has shown that compounds related to this structure can inhibit biofilm formation effectively. The compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics .
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to explore:
- Structure–Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess potential clinical applications.
属性
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21(12-17-10-5-9-16-6-3-4-11-20(16)17)23-15-22(25)13-18-7-1-2-8-19(18)14-22/h1-11,25H,12-15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGKUHNDXQEGQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)CC3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













